1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a 5-bromo-2-methoxybenzyl group and a 2-naphthyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-bromo-5-methoxybenzyl bromide with piperazine to form the intermediate 1-(5-bromo-2-methoxybenzyl)piperazine. This intermediate is then reacted with 2-naphthyloxyacetyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the 5-bromo-2-methoxybenzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate: This compound shares structural similarities and is used in similar research applications.
2-Bromo-5-methoxybenzyl bromide: An intermediate in the synthesis of the target compound, also used in various chemical reactions.
Uniqueness
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H25BrN2O3 |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C24H25BrN2O3/c1-29-23-9-7-21(25)14-20(23)16-26-10-12-27(13-11-26)24(28)17-30-22-8-6-18-4-2-3-5-19(18)15-22/h2-9,14-15H,10-13,16-17H2,1H3 |
InChI Key |
WDZRSKFLGYLHDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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